Physicochemical Differentiation: LogP, Solubility, and Topological PSA Relative to the Unsubstituted Phenyl Analog
The para-methoxy group of the target compound confers a measurably lower predicted LogP (ACD/LogP = 1.95) compared to the unsubstituted phenyl comparator methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3; predicted LogP ≈ 2.24) . The target compound also exhibits a larger topological polar surface area (tPSA = 53 Ų) versus the phenyl analog (tPSA = 43.4 Ų), arising from the additional oxygen atom . Both observations suggest improved aqueous solubility and altered passive membrane permeability for the 4-methoxyphenyl derivative, a critical differentiation for lead optimization where balancing potency and pharmacokinetics is essential [1].
| Evidence Dimension | Predicted LogP and tPSA |
|---|---|
| Target Compound Data | ACD/LogP = 1.95; tPSA = 53 Ų |
| Comparator Or Baseline | Methyl 4-oxo-1-phenylcyclohexanecarboxylate – predicted LogP ≈ 2.24; tPSA = 43.4 Ų |
| Quantified Difference | Δ LogP ≈ −0.29; Δ tPSA ≈ +9.6 Ų |
| Conditions | ACD/Labs Percepta v14.0 predictions; tPSA calculated from 2D structure |
Why This Matters
For drug-discovery teams, a 0.3 log-unit reduction in LogP can improve metabolic stability and reduce hERG binding risk, making the 4-methoxy variant a more developable starting point.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
